12alpha-Hydroxyprogesterone

Description

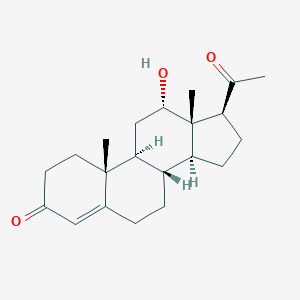

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,12S,13S,14S,17S)-17-acetyl-12-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)18(15)11-19(24)21(16,17)3/h10,15-19,24H,4-9,11H2,1-3H3/t15-,16+,17-,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYPMNXBNFQGAV-GCOKGBOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(C(CC3C2CCC4=CC(=O)CCC34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941771 | |

| Record name | 12-Hydroxypregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19897-02-0 | |

| Record name | (12α)-12-Hydroxypregn-4-ene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19897-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12alpha-Hydroxyprogesterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019897020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC60778 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 12-Hydroxypregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12.ALPHA.-HYDROXYPROGESTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8632QLR8C5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Analytical Methodologies for the Quantification and Structural Elucidation of 12alpha Hydroxyprogesterone in Research

Advanced Chromatographic Techniques for Separation and Quantification (e.g., HPLC-DAD, LC-MS/MS, GC-MS)

Chromatography is the cornerstone for separating 12alpha-hydroxyprogesterone from structurally similar steroids and complex matrix components. The choice of technique depends on the required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): HPLC is a widely used technique for the quantification of steroids. tandfonline.comresearchgate.net For compounds like this compound that possess a chromophore (the α,β-unsaturated ketone in the A-ring), Diode-Array Detection (DAD) can be employed. tandfonline.comresearchgate.net This method allows for the quantification and preliminary identification of the analyte based on its retention time and UV-Vis spectrum. While less sensitive than mass spectrometry, HPLC-DAD is a robust and cost-effective method suitable for analyzing relatively high-concentration samples, such as those from biotechnological synthesis processes. nih.govresearchgate.net Method development often involves optimizing the mobile phase composition (e.g., methanol (B129727) or acetonitrile (B52724) gradients with water) and column chemistry (typically a C18 reversed-phase column) to achieve adequate separation from substrates like progesterone (B1679170) and other hydroxylated byproducts. tandfonline.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For low-concentration samples typical of biological matrices (e.g., serum, plasma), LC-MS/MS is the gold standard due to its superior sensitivity and specificity. tandfonline.combiochemia-medica.com This technique couples the powerful separation capabilities of liquid chromatography with the precise detection and quantification of tandem mass spectrometry. biochemia-medica.com Steroids are ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), and specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode. mdpi.comnih.gov This allows for highly selective quantification, even in the presence of isobaric interferences. nih.gov While no specific LC-MS/MS method for this compound is detailed in the provided results, methods for its isomer, 17α-hydroxyprogesterone, are well-established and serve as a clear blueprint. nih.govnih.govthermofisher.com These methods typically involve a simple sample preparation step, such as protein precipitation or liquid-liquid extraction (LLE), followed by chromatographic separation on a C18 column and detection by a triple quadrupole mass spectrometer. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for steroid profiling, offering high chromatographic resolution. nih.govmdpi.com Before analysis, non-volatile steroids like this compound must undergo a derivatization step to increase their volatility and thermal stability. nih.govrestek.com This typically involves oximation of the keto groups followed by silylation of the hydroxyl groups. restek.com The resulting derivatives are then separated on a capillary GC column and detected by a mass spectrometer. f1000research.com GC-MS provides characteristic mass spectra that are useful for structural confirmation. The National Institute of Standards and Technology (NIST) mass spectrometry database contains a GC-MS spectrum for this compound, indicating its utility for identifying this compound. nih.gov

| Technique | Sample Preparation | Common Column | Detection | Strengths | Limitations |

| HPLC-DAD | Dilution, Filtration | Reversed-Phase (e.g., C18) | UV-Vis (Diode Array) | Robust, cost-effective, good for high concentrations | Lower sensitivity, potential for co-elution interference |

| LC-MS/MS | Protein Precipitation, LLE, SPE | Reversed-Phase (e.g., C18) | Tandem Mass Spectrometry (MRM) | High sensitivity, high specificity, multiplexing capable | Matrix effects, higher cost and complexity |

| GC-MS | Hydrolysis (if conjugated), Derivatization | Fused-Silica Capillary (e.g., DB-5) | Mass Spectrometry (Scan or SIM) | High resolution, provides structural information | Requires derivatization, slower throughput |

Spectroscopic Methods for Structural Characterization (e.g., NMR, High-Resolution Mass Spectrometry)

When novel steroid metabolites are discovered or when a synthesized compound's identity must be unequivocally confirmed, spectroscopic methods are indispensable.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental composition of a molecule with high confidence. msu.ruthermofisher.commetu.edu.tr This is critical for distinguishing between compounds with the same nominal mass but different elemental formulas. Techniques such as Time-of-Flight (TOF) or Orbitrap mass spectrometry can achieve mass accuracies in the low parts-per-million (ppm) range. thermofisher.comchromatographyonline.com For this compound (C21H30O3), HRMS would confirm its molecular formula by measuring its monoisotopic mass of 330.2195 Da. nih.gov Furthermore, fragmentation analysis in HRMS (MS/MS) can provide structural insights by identifying characteristic neutral losses and fragment ions, helping to pinpoint the location of functional groups. msu.ru

| Spectroscopic Method | Information Provided | Application for this compound |

| NMR (1H, 13C, 2D) | Carbon-hydrogen framework, atom connectivity, stereochemistry | Unambiguous confirmation of the steroid structure, including the precise position and orientation of the 12α-hydroxyl group. researchgate.net |

| HRMS | Exact mass, elemental composition, fragmentation patterns | Confirmation of the molecular formula C21H30O3. nih.govmsu.ru Fragmentation data helps differentiate it from other dihydroxyprogesterone isomers. |

Method Development and Validation Protocols for this compound in Biotechnological Synthesis and Biological Matrices

For an analytical method to be considered reliable, it must undergo rigorous validation to demonstrate its fitness for purpose. chromatographytoday.com Validation protocols, often based on guidelines from regulatory bodies like the FDA, are applied to methods for both biotechnological process monitoring and bioanalysis. mdpi.comchromatographytoday.com

Key validation parameters include:

Specificity and Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. biochemia-medica.com For this compound, this means distinguishing it from the substrate (e.g., progesterone) and other potential metabolites.

Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a defined range. biorxiv.orgmdpi.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results (repeatability and intermediate precision). biorxiv.orgmdpi.com

Limit of Detection (LOD) and Limit of Quantification (LLOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while the LLOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. mdpi.commdpi.com

Recovery: The efficiency of the extraction procedure in recovering the analyte from the sample matrix. biorxiv.orgmdpi.com

Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting substances from the sample matrix, a key parameter to evaluate in LC-MS/MS methods. mdpi.comresearchgate.net

For endogenous compounds like steroids, where a true "blank" matrix is unavailable, validation often employs strategies like using surrogate matrices (e.g., charcoal-stripped serum) or the standard addition method. biorxiv.orgnih.gov

| Validation Parameter | Typical Acceptance Criteria (Bioanalytical) | Relevance to this compound Analysis |

| Linearity (r²) | ≥ 0.99 | Ensures concentration is proportional to instrument response. biorxiv.orgmdpi.com |

| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | Confirms the method measures the correct concentration. mdpi.com |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | Demonstrates the reproducibility of the measurements. mdpi.com |

| Recovery | Consistent, precise, and reproducible | Ensures the sample preparation is efficient and reliable. biorxiv.org |

| Matrix Effect | Should be assessed and minimized | Crucial for accurate quantification in biological samples using LC-MS/MS. researchgate.net |

Challenges and Strategies in the Analytical Selectivity and Sensitivity of Steroid Metabolite Profiling

The analysis of this compound, especially within a broader steroid profile, presents several analytical challenges.

Challenges:

Low Concentrations: In biological systems, many steroids exist at very low (picogram to nanogram per milliliter) concentrations, requiring highly sensitive analytical methods. mdpi.com

Structural Similarity: Steroids are a class of compounds with numerous isomers and structurally related molecules that can be difficult to separate chromatographically and may interfere with detection. tandfonline.comtohoku.ac.jp For example, 11-deoxycorticosterone and 17α-hydroxyprogesterone are isobaric and require chromatographic separation for individual quantification by LC-MS/MS. nih.gov

Matrix Effects: Complex biological matrices like plasma or serum contain numerous endogenous compounds (e.g., phospholipids, salts) that can co-elute with the analyte and interfere with the ionization process in LC-MS, causing ion suppression or enhancement. mdpi.comnih.gov This can significantly impact the accuracy and sensitivity of the analysis. nih.gov

Lack of Specificity in Immunoassays: Traditional immunoassays often suffer from cross-reactivity with other steroids, leading to inaccurate results, particularly at low concentrations. biochemia-medica.comnih.govmdpi.com Mass spectrometry-based methods are now preferred for their superior specificity. tandfonline.comtandfonline.com

Strategies to Overcome Challenges:

Advanced Sample Preparation: Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are employed to clean up samples, remove interfering matrix components, and concentrate the analyte before analysis. nih.govresearchgate.net

Optimized Chromatography: High-efficiency chromatographic columns (e.g., those with sub-2 µm particles or solid-core particles) and optimized gradient elution programs can improve the separation of isomeric and isobaric steroids. nih.govchromatographytoday.com

Use of Internal Standards: The most effective way to correct for matrix effects and variations in extraction recovery is the use of a stable isotope-labeled (SIL) internal standard (e.g., deuterium-labeled this compound). usp.orgchromatographyonline.com The SIL internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate ratio-based quantification. chromatographyonline.com

Derivatization: Chemical derivatization can be used not only for GC-MS analysis but also to enhance ionization efficiency and sensitivity in LC-MS for certain steroids, such as estrogens. nih.govchromatographytoday.commdpi.com

High-Resolution Mass Spectrometry (HRMS): The use of HRMS can help resolve the analyte signal from isobaric matrix interferences, thereby increasing selectivity. thermofisher.com

By carefully selecting and validating the appropriate analytical techniques, researchers can achieve the reliable and accurate quantification and structural elucidation of this compound required for advancing research.

Synthetic Chemistry and Chemical Transformations Involving 12alpha Hydroxyprogesterone

Chemoenzymatic Synthesis Approaches for 12alpha-Hydroxylated Steroids

Chemoenzymatic synthesis provides a powerful strategy for producing 12alpha-hydroxylated steroids by combining the selectivity of enzymatic reactions with the versatility of chemical methods. This approach is particularly valuable for introducing hydroxyl groups at specific positions on the steroid nucleus, a task that can be challenging to achieve with purely chemical means.

A key enzyme in this process is 12alpha-hydroxysteroid dehydrogenase (12α-HSDH) , which catalyzes the oxidation of the 12α-hydroxyl group in bile acids and other steroids. beilstein-journals.org This oxidation is a crucial step in several chemoenzymatic routes, for instance, in the synthesis of ursodeoxycholic acid (UDCA) from cholic acid (CA). beilstein-journals.org In these pathways, the 12α-hydroxyl group of cholic acid is first oxidized to a ketone by 12α-HSDH. beilstein-journals.org This resulting 12-oxo intermediate can then be chemically modified, for example, through a Wolff-Kishner reduction to remove the oxygen functionality at C12. beilstein-journals.orgresearchgate.net

Researchers have identified and characterized 12α-HSDHs from various microbial sources, including Clostridium, Eubacterium, and Rhodococcus species. beilstein-journals.orgresearchgate.net For example, a NAD+-dependent 12α-HSDH from Rhodococcus ruber has been shown to efficiently convert cholic acid to 12-oxochenodeoxycholic acid, a key precursor for UDCA synthesis. researchgate.net The use of whole-cell biocatalysts, such as engineered Escherichia coli expressing specific HSDHs, is also a common strategy to improve the efficiency and sustainability of these processes. frontiersin.org

The integration of enzymatic steps, like the selective oxidation by 12α-HSDH, with chemical reactions allows for the creation of various steroid derivatives that would be difficult to access otherwise. researchgate.net This chemoenzymatic approach offers advantages in terms of high stereoselectivity and milder reaction conditions compared to purely chemical methods. researchgate.net

Stereoselective Chemical Synthesis Methodologies for 12alpha-Hydroxyprogesterone and its Analogues

The stereoselective chemical synthesis of this compound and its analogues is a complex process that demands precise control over the three-dimensional arrangement of atoms. numberanalytics.comuzh.ch Achieving the correct stereochemistry at the C12 position is critical for the biological activity of these compounds.

One documented synthetic route to introduce a C12α-hydroxy group involves several key steps. nih.gov The synthesis often starts with a dehydroepiandrosterone (B1670201) (DHEA) derivative. The introduction of the oxygen at the C12 position can be accomplished via a copper-mediated Schönecker oxidation of an imino-pyridine intermediate, which initially yields the 12β-hydroxy group. nih.gov This 12β-hydroxy derivative is then oxidized to form a C12-ketone. The crucial step for establishing the desired stereochemistry is the stereoselective reduction of this ketone. The use of specific reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride), favors the formation of the 12α-hydroxy stereoisomer. nih.gov

The choice of reducing agent is critical for the stereoselectivity of the reduction of the C12-ketone. nih.gov For instance, the reduction of a C12-ketone intermediate with L-Selectride can lead to the desired 7α,12α-dihydroxy configuration. nih.gov Following the establishment of the 12α-hydroxy group, further modifications can be made to other parts of the steroid skeleton. For example, the C7-position can be oxidized to introduce keto or hydroxyl groups. nih.gov

These multi-step syntheses often involve protection and deprotection of various functional groups to ensure that reactions occur at the desired positions. beilstein-journals.org The development of these methodologies is essential for creating a library of 12α-hydroxylated steroid analogues for structure-activity relationship studies and for the synthesis of complex natural products. numberanalytics.comnih.gov

Chemical Derivatization Strategies for this compound and Related Compounds in Research

Chemical derivatization is a fundamental tool in steroid research, enabling the modification of compounds like this compound to probe their biological functions, improve their analytical detection, or create new therapeutic candidates. researchgate.netgoogle.com These strategies can involve the modification of existing functional groups or the introduction of new ones.

For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to increase the volatility and thermal stability of steroid hormones. researchgate.net Hydroxyl and ketone groups are common targets for derivatization. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert hydroxyl groups into trimethylsilyl (B98337) ethers, which are more amenable to GC-MS analysis. researchgate.net

In the context of medicinal chemistry, derivatization is used to create analogues with altered biological activities. For example, the acylation of hydroxyl groups can lead to ester derivatives with different pharmacokinetic properties. acs.org The introduction of different functional groups at various positions on the steroid scaffold allows for the exploration of structure-activity relationships.

The synthesis of halogenated derivatives of this compound, such as 12alpha-bromo-11beta-hydroxyprogesterone, introduces a halogen atom at a specific position, which can significantly alter the compound's biological properties. google.com The synthesis of such compounds often involves multi-step procedures starting from readily available steroid precursors.

A patented process describes the preparation of 12α-halo-3,11-oxygenated-17α-hydroxy-20-oxo steroids of the pregnane (B1235032) series. google.com One general route involves starting with a 3β-acyloxy-11β,12β-epoxy-5α,22-spirostane. This epoxide can be opened to introduce a 12α-halogen and an 11β-hydroxyl group. google.com The resulting intermediate can then undergo a series of reactions, including oxidation of the 11β-hydroxyl group to an 11-keto group, opening of the F-ring of the spirostane, and subsequent modifications to form the pregnane side chain. google.com

For example, the synthesis of a 12α-chloro derivative involves the treatment of an intermediate with a chlorinating agent. google.com The structural characterization of these halo derivatives is crucial to confirm the identity and stereochemistry of the final product. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis are used to verify the structure. For instance, the crystalline residue of 12α-chloroallopregnane-3β,17α-diol-11,20-dione 3-acetate was characterized by its melting point and infrared spectrum. google.com

The introduction of a halogen atom at the 12α-position can influence the electronic environment of the steroid nucleus and its interaction with biological targets.

Comparative Biochemistry and Ecological Significance of 12alpha Hydroxysteroids in Non Human Organisms

Occurrence and Metabolism of 12alpha-Hydroxysteroids in Plants and Lower Organisms (e.g., plant sterols as precursors)

While 12alpha-hydroxysteroids are not typically primary metabolites in plants, the vast array of sterols produced by flora, known as phytosterols (B1254722), serve as crucial precursors for their synthesis by microorganisms. wikipedia.org Plants synthesize a diverse range of sterols, with β-sitosterol, stigmasterol, and campesterol (B1663852) being among the most common. umweltbundesamt.de These phytosterols are structurally similar to cholesterol and provide the foundational steroid nucleus that can be modified by microbial enzymes. nih.gov

The transformation of plant sterols into valuable steroid intermediates is a cornerstone of industrial steroid production and a key ecological process. wikipedia.orgnih.gov Microorganisms, including various bacteria and fungi, possess the enzymatic machinery to cleave the side-chain of phytosterols and introduce functional groups, such as hydroxyl groups, onto the steroid core. wikipedia.orgnih.gov For instance, bacteria from genera like Mycobacterium and Rhodococcus are known to convert phytosterols into androstane (B1237026) derivatives like androstenedione (B190577) (AD) and androstadienedione (ADD). researchgate.net

Fungi, in particular, are adept at hydroxylating steroid molecules at various positions, a detoxification mechanism that increases the polarity of these compounds. wikipedia.org While fungal enzymes that perform 12α-hydroxylation are not as commonly reported as those for other positions (e.g., 11α-hydroxylation by Rhizopus oryzae), some species have demonstrated the ability to introduce hydroxyl groups at the C12 position. wikipedia.org For example, Fusarium graminearum possesses a P450 enzyme that can perform 12β-hydroxylation on progesterone (B1679170). researchgate.net Although the stereochemistry is different (β instead of α), it highlights the capability of lower organisms to modify this specific carbon on the steroid ring. The microbial transformation of readily available plant sterols is a significant pathway for the generation of diverse hydroxysteroids in the environment. nih.gov

Table 1: Common Plant Sterols Serving as Precursors for Microbial Steroid Transformation

| Precursor Sterol | Typical Plant Source | Microbial Transformation Product Examples |

|---|---|---|

| β-Sitosterol | Soybeans, Tall Oil | Androstenedione (AD), Androstadienedione (ADD) |

| Stigmasterol | Soybeans | Progesterone (via chemical oxidation followed by microbial steps) |

| Campesterol | Various Plant Oils | Androstenedione (AD), Androstadienedione (ADD) |

| Brassicasterol | Rapeseed, Mustard | (Subject to similar microbial degradation pathways) |

Role of 12alpha-Hydroxysteroids in Aquatic Organisms (e.g., fish pheromones, environmental impact of sterol transformations)

In aquatic environments, steroids play a critical role in chemical communication, particularly as pheromones that synchronize reproductive behavior in fish. researchgate.netfrontiersin.org Teleost fish release a variety of hormonal compounds that are detected by conspecifics, triggering physiological and behavioral responses essential for successful spawning. frontiersin.orgumweltbundesamt.de The best-studied examples include progestins, such as 17α,20β-dihydroxy-4-pregnen-3-one (17,20β-P), which is released by ovulating female goldfish and acts as a potent pheromone to increase milt volume in males. nih.govresearchgate.net Precursors like 17α-hydroxyprogesterone also exhibit pheromonal activity. nih.govresearchgate.net

While direct evidence for 12alpha-hydroxyprogesterone as a fish pheromone is not prominently documented, the principle of hydroxylated steroids acting as chemical signals is well-established. The specificity of these pheromone systems often relies on the precise structure of the steroid, including the position and orientation of hydroxyl groups. Teleost fish possess unique steroids, such as the androgen 11-ketotestosterone, which underscores their diverse steroidogenic capabilities. nih.gov Given this diversity, it is plausible that 12α-hydroxylated steroids could function as specific chemical cues in some species, although this remains an area for further research.

The ecological significance of sterol transformations extends to the environmental impact of steroid hormones as endocrine-disrupting compounds. nih.gov Natural and synthetic steroids enter aquatic ecosystems through various sources, including municipal wastewater effluents. umweltbundesamt.denih.gov These compounds and their microbially transformed products can persist in the environment and interfere with the endocrine systems of aquatic organisms. frontiersin.orgnih.gov The microbial metabolism of steroids in aquatic sediments and water columns can lead to the formation of various hydroxylated derivatives. The presence of these transformation products poses a risk to aquatic life, as they can mimic natural hormones and disrupt sensitive processes like sexual development and reproduction, potentially altering population dynamics and broader ecosystem health. reddit.com

The Vertebrate Sterolbiome: Microbial-Host Interactions and 12alpha-Hydroxysteroid Transformations in Gut Microbiota

The collective metabolic potential of the gut microbiome to transform steroids is termed the "sterolbiome." researchgate.netnih.gov This concept recognizes the gut microbiota as a virtual endocrine organ that significantly modifies host- and diet-derived steroids, profoundly impacting host physiology. nih.gov A key activity within the sterolbiome is the transformation of bile acids, which involves extensive modifications to the steroid nucleus, including at the 12α-position.

Primary bile acids, such as cholic acid (a 3α,7α,12α-trihydroxy steroid), are synthesized in the liver and secreted into the gut. Here, they are subject to a battery of enzymatic transformations by gut bacteria. One of the most prevalent reactions is the reversible oxidation of the 12α-hydroxyl group to a 12-oxo (keto) group, a reaction catalyzed by NAD(P)+-dependent 12α-hydroxysteroid dehydrogenases (12α-HSDH). wikipedia.org This transformation is widespread among gut bacteria, particularly within the phyla Firmicutes and Actinobacteria. nih.gov

The activity of 12α-HSDH is crucial for the generation of a diverse pool of secondary bile acids. For example, the oxidation of cholic acid yields 3α,7α-dihydroxy-12-oxo-5β-cholanate. wikipedia.org This conversion can reduce the toxicity of certain bile acids to the bacteria themselves. Furthermore, bacteria that perform 7α-dehydroxylation, a key step in forming the major secondary bile acids deoxycholic acid (DCA) and lithocholic acid (LCA), also express 12α-HSDH. This allows them to interconvert DCA and 12-oxo-lithocholic acid, thereby modulating the composition and signaling properties of the bile acid pool. These microbially-generated secondary bile acids act as signaling molecules that interact with host receptors, influencing metabolism, inflammation, and the composition of the gut microbiota itself.

Table 2: Examples of Gut Bacteria Involved in 12alpha-Hydroxysteroid Transformations

| Bacterial Species/Genus | Enzyme | Substrate Example | Product Example |

|---|---|---|---|

| Clostridium scindens | 12α-HSDH | Deoxycholic Acid (DCA) | 12-Oxo-lithocholic acid |

| Eggerthella lenta (formerly Eubacterium lentum) | 12α-HSDH | Cholic Acid | 3α,7α-dihydroxy-12-oxo-5β-cholanate |

| Clostridium leptum | 12α-HSDH | Cholic Acid | 3α,7α-dihydroxy-12-oxo-5β-cholanate |

| Collinsella aerofaciens | 12α-HSDH | Cholic Acid | 3α,7α-dihydroxy-12-oxo-5β-cholanate |

| Various Firmicutes | 12α-HSDH | Primary & Secondary Bile Acids | 12-Oxo Bile Acids |

Advanced Research Perspectives and Future Directions in 12alpha Hydroxyprogesterone Studies

Discovery and Characterization of Novel Steroid 12alpha-Hydroxylases and Dehydrogenases

The discovery of new enzymes capable of regio- and stereospecific hydroxylation is fundamental to advancing the study and application of 12alpha-Hydroxyprogesterone. While hydroxylation can occur at various positions on the steroid nucleus, the introduction of a hydroxyl group at the 12α-position is catalyzed by a specific class of enzymes, primarily cytochrome P450 monooxygenases (CYPs).

While much is known about CYP8B1 in the context of bile acid synthesis, the search continues for novel 12α-hydroxylases from microbial sources. Fungi, in particular, are known to perform a wide array of steroid hydroxylations. For instance, some species of Fusarium have been noted for their ability to introduce hydroxyl groups at the 12β-position, suggesting that related fungal enzymes with 12α-specificity may be discovered through continued screening and genomic analysis. mdpi.com The identification of novel steroid hydroxylases from diverse microorganisms, such as Nigrospora sphaerica and various Bacillus species, highlights the potential for finding new enzymes with unique specificities, including for the 12α-position. jmb.or.krnih.gov

| Enzyme | Organism/Source | Function/Significance | Key Regulators |

| Sterol 12α-hydroxylase (CYP8B1) | Mammalian Liver | Catalyzes the 12α-hydroxylation of sterol precursors, a key step in cholic acid synthesis. oup.com | Fetoprotein Transcription Factor (FTF), Hepatic Nuclear Factor-4 (HNF-4), Short Heterodimer Partner (SHP). oup.com |

| Putative Fungal Hydroxylases | Various Fungi (e.g., Fusarium genus) | Known to perform various steroid hydroxylations (e.g., 12β-hydroxylation), indicating potential for novel 12α-hydroxylase discovery. mdpi.com | To be determined upon discovery. |

Biotechnological Applications for Industrial Production of 12alpha-Hydroxylated Steroid Intermediates

The industrial production of steroid pharmaceuticals has increasingly shifted from complex chemical syntheses to more environmentally friendly and cost-effective biotechnological processes. mdpi.com Microbial biotransformations, using either whole-cell systems or isolated enzymes, offer a powerful method for producing key steroid intermediates, including 12alpha-hydroxylated compounds. semanticscholar.orgmetu.edu.tr

Filamentous fungi and bacteria are the workhorses of steroid biotransformation. semanticscholar.org Fungal systems, such as those from the genera Curvularia and Rhizopus, have been used industrially for decades to perform specific hydroxylations, most notably 11β- and 11α-hydroxylation for the production of corticosteroids. semanticscholar.orgresearchgate.net These established processes serve as a blueprint for developing industrial-scale production of this compound. The strategy involves screening microbial libraries for strains capable of performing the desired 12α-hydroxylation on a suitable steroid precursor, such as progesterone (B1679170) or a related progestin.

Once a suitable enzyme is identified, modern synthetic biology and metabolic engineering techniques can be employed to enhance production. era-learn.eu This includes:

Heterologous Expression : Cloning the gene for the 12α-hydroxylase and its associated redox partners (like cytochrome P450 reductase) into a robust industrial host, such as Saccharomyces cerevisiae (yeast) or E. coli. researchgate.net

Strain Optimization : Engineering the host organism's metabolism to increase the precursor supply and minimize the formation of unwanted byproducts. era-learn.eu

Process Engineering : Optimizing fermentation conditions (e.g., pH, temperature, oxygen supply) and developing efficient downstream processing methods to isolate and purify the final 12alpha-hydroxylated product. era-learn.eu

Projects like Syntheroids aim to develop integrated processes for the bioconversion of low-cost starting materials like phytosterols (B1254722) into valuable steroid intermediates, highlighting the industrial drive towards innovative and sustainable steroid production. era-learn.eu The generation of effective engineered microbial strains is a primary challenge, but success in this area could make the production of this compound and other hydroxylated steroids more efficient and economically viable. era-learn.eu

Computational Chemistry and Structural Biology Approaches to Elucidate Enzymatic Mechanisms and Substrate Interactions

Understanding how steroid 12α-hydroxylases function at the molecular level is crucial for their rational engineering and optimization. Computational chemistry and structural biology provide powerful tools to investigate enzyme structure, catalytic mechanisms, and the basis for substrate specificity. warwick.ac.ukroutledge.com

Computational Chemistry complements these experimental techniques. Methods include:

Molecular Docking : Simulating how a steroid substrate, like progesterone, fits into the active site of a 12α-hydroxylase. This can predict the most likely binding pose and identify key amino acid residues involved in the interaction. nih.govnih.gov

Molecular Dynamics (MD) Simulations : Simulating the motion of the enzyme and the enzyme-substrate complex over time. MD simulations provide insights into the dynamic behavior of the enzyme and can help understand how the substrate enters the active site and how the product is released. warwick.ac.uk

Quantum Mechanics/Molecular Mechanics (QM/MM) : These hybrid methods are used to model the chemical reaction of hydroxylation itself. The reactive part of the system (the heme and substrate) is treated with high-level quantum mechanics, while the rest of the protein is treated with more computationally efficient molecular mechanics.

Recently, artificial intelligence tools like AlphaFold 2 have been used to accurately predict the structure of enzymes when experimental structures are unavailable, further accelerating research. nih.gov By combining these computational and structural approaches, researchers can build detailed models of enzyme function, which can then be used to guide protein engineering efforts to improve an enzyme's activity, stability, or even alter its substrate specificity for biotechnological applications. nih.gov

| Methodology | Application in Steroid Hydroxylase Research | Key Insights Gained |

| X-ray Crystallography | Determination of the high-resolution 3D structure of the enzyme. jmb.or.kr | Reveals active site architecture, substrate binding pocket, and identifies key residues for catalysis. jmb.or.kr |

| Molecular Docking | Predicts the binding conformation of steroid substrates within the enzyme's active site. nih.gov | Elucidates the basis for substrate specificity and regioselectivity of hydroxylation. nih.govnih.gov |

| Molecular Dynamics (MD) | Simulates the dynamic movements of the enzyme and its interaction with the substrate over time. warwick.ac.uk | Provides understanding of protein flexibility, substrate entry/exit pathways, and conformational changes. |

| Structure Prediction (e.g., AlphaFold 2) | Generates reliable 3D models of enzymes when experimental structures are not available. nih.gov | Facilitates functional annotation and enables subsequent computational studies like docking. nih.gov |

Development of Integrated Multi-Omics Platforms for Comprehensive Steroid Metabolite and Enzyme Profiling

To obtain a complete picture of steroid metabolism and its regulation, researchers are moving beyond the study of single genes or proteins towards integrated "multi-omics" approaches. mdpi.com These platforms combine data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive model of the biological system. researchgate.netrsc.org

Genomics : Involves sequencing the entire genome of an organism (e.g., a fungus) to identify all potential genes encoding steroid-modifying enzymes, including putative 12α-hydroxylases. frontiersin.org

Transcriptomics : Measures the expression levels of all genes (as mRNA) under specific conditions. For example, by comparing the transcriptomes of a microorganism grown with and without a steroid inducer, researchers can identify which genes, including the one for 12α-hydroxylase, are activated in response to the steroid. researchgate.netfrontiersin.org

Proteomics : Identifies and quantifies the full set of proteins present in a cell. This confirms that the genes identified by transcriptomics are actually translated into functional enzymes. rsc.org

Metabolomics : Analyzes the complete profile of small-molecule metabolites, including steroids and their hydroxylated derivatives like this compound. This provides a direct readout of the metabolic state and the functional output of the enzymatic pathways. researchgate.netfrontiersin.org

The integration of these massive datasets requires sophisticated bioinformatics tools and computational frameworks like DIABLO or OnPLS. researchgate.net By applying a multi-omics approach, researchers can connect the presence of a specific gene (genomics) with its expression (transcriptomics), the production of the corresponding enzyme (proteomics), and its ultimate activity in producing this compound (metabolomics). This holistic view is essential for discovering novel enzymes, understanding complex regulatory networks, and identifying bottlenecks in biotechnological production pathways. researchgate.net

Q & A

Q. How can researchers investigate synergistic effects between 12α-Hydroxyprogesterone and other steroids in complex biological systems?

- Methodological Answer : Use factorial experimental designs to test combinations (e.g., 12α-Hydroxyprogesterone + cortisol). Measure outputs like gene expression or cell proliferation with high-content screening (e.g., RNA-seq). Apply synergy analysis models (e.g., Chou-Talalay method) to quantify interactions. Replicate findings in primary cell cultures to confirm physiological relevance .

Guidance for Data Integrity and Reproducibility

- Documentation : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles. Record raw data, software parameters, and version control logs for computational analyses .

- Ethical Reporting : Disclose conflicts of interest and funding sources. Use established checklists (e.g., ARRIVE for animal studies) to ensure comprehensive reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.